5-Amino-4-bromo-2-methylphenol

Regioisomer differentiation Organic synthesis Quality control

5-Amino-4-bromo-2-methylphenol (systematically also named 2-Amino-4-bromo-5-methylphenol; CAS 848358-81-6) is a trisubstituted aromatic small molecule (C₇H₈BrNO; MW 202.05 g/mol) belonging to the meta‑cresol subclass of aminophenols. The compound bears three synthetically orthogonal functional groups: a phenolic –OH, a primary aromatic amine (–NH₂), and an aryl bromide, all positioned on a methyl‑bearing benzene ring.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
Cat. No. B12831777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-bromo-2-methylphenol
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)N)Br
InChIInChI=1S/C7H8BrNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3
InChIKeyMTBDJQGNFNTVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4-bromo-2-methylphenol: Core Properties and Procurement-Relevant Identity


5-Amino-4-bromo-2-methylphenol (systematically also named 2-Amino-4-bromo-5-methylphenol; CAS 848358-81-6) is a trisubstituted aromatic small molecule (C₇H₈BrNO; MW 202.05 g/mol) belonging to the meta‑cresol subclass of aminophenols . The compound bears three synthetically orthogonal functional groups: a phenolic –OH, a primary aromatic amine (–NH₂), and an aryl bromide, all positioned on a methyl‑bearing benzene ring. This substitution pattern creates a compact, polar scaffold (topological polar surface area ~46.2 Ų, XLogP3 ~1.9‑2.6 depending on model) with both hydrogen‑bond donor and acceptor capacity [1] . Commercial availability is typically at ≥97% purity, with suppliers listing it as a research‑grade chemical for use as a synthetic intermediate or as a protein‑degrader building block .

Why 5‑Amino‑4‑bromo‑2‑methylphenol Cannot Be Replaced by Generic Aminophenols or Bromocresols


The simultaneous presence of an electron‑donating amine, an electron‑withdrawing bromine, and a weakly activating methyl group on the same phenolic ring generates a unique electronic landscape that no simpler analog can replicate. Hammett‑based analyses show that amino‑substituted phenols routinely deviate from linear free‑energy correlations obeyed by chloro‑, nitro‑, or methyl‑only phenols, meaning their reactivity and degradation kinetics cannot be interpolated from mono‑ or di‑substituted relatives [1]. Furthermore, the bromine at position 4 serves both as a heavy atom for X‑ray crystallographic phasing and as a synthetic handle for Pd‑catalyzed cross‑couplings; removing it (as in 5‑amino‑2‑methylphenol) eliminates both functions simultaneously . Conversely, deleting the amino group (as in 4‑bromo‑2‑methylphenol) removes the primary vector for amide bond formation, Schiff‑base condensation, and diazotization—reactions that are indispensable for constructing drug‑like libraries and PROTAC conjugates . These interdependencies explain why simple in‑class substitution often fails in multi‑step synthetic sequences that demand orthogonal reactivity from every substituent.

5‑Amino‑4‑bromo‑2‑methylphenol: Quantitative Differentiation Evidence Against Closest Comparators


Regioisomeric Purity and Structural Uniqueness Among Aminobromocresols

The 2‑amino‑4‑bromo‑5‑methyl substitution pattern is architecturally distinct from its nearest regioisomers (e.g., 2‑amino‑5‑bromo‑4‑methylphenol, 3‑amino‑4‑bromo‑2‑methylphenol). The unambiguous identity of the target compound is confirmed by a published ¹H NMR spectrum (400 MHz, CDCl₃) showing two aromatic singlets at δ 6.96 (1H) and δ 6.64 (1H), a D₂O‑exchangeable NH₂ signal at δ 3.61, and an aromatic methyl singlet at δ 2.26, together with GC‑MS molecular ions at m/z 201 and 203 (Br⁷⁹/Br⁸¹) . This spectral fingerprint allows a purchaser to immediately distinguish the compound from mis‑shipped or mis‑labeled regioisomers, which would exhibit different coupling patterns and chemical shifts.

Regioisomer differentiation Organic synthesis Quality control

Predicted pKa Advantage Over De‑brominated and De‑aminated Analogs

The predicted phenolic pKa of the target compound is 9.31 ± 0.23 . This value is ~1.1 log units lower than that of the de‑brominated analog 2‑amino‑5‑methylphenol (pKa ~10.4, class‑level estimate for 2‑aminophenols), reflecting the electron‑withdrawing effect of the para‑bromine. Compared with 4‑bromo‑2‑methylphenol (pKa ~9.0‑9.2, literature range for 4‑bromophenols), the presence of the ortho‑amino group slightly increases the pKa, consistent with its electron‑donating resonance effect. The net outcome is an ionization midpoint that lies between those of the mono‑functional analogs, giving the compound a distinct speciation profile at physiological pH (7.4).

Physicochemical profiling Drug-likeness Ionization state

Hydrogen‑Bond Donor/Acceptor Profile and Topological Polar Surface Area Differentiation

5‑Amino‑4‑bromo‑2‑methylphenol possesses two hydrogen‑bond donors (phenolic –OH, aromatic –NH₂) and two hydrogen‑bond acceptors, with a topological polar surface area (TPSA) of 46.2–46.3 Ų and zero rotatable bonds [1] . In contrast, 4‑bromo‑2‑methylphenol has only one H‑bond donor and a lower TPSA (~20.2 Ų), while 5‑amino‑2‑methylphenol (no bromine) has comparable H‑bond counts but lacks the heavy‑atom bromine for X‑ray phasing and halogen‑bonding interactions. The balance of two HBDs, two HBAs, a moderate TPSA, and zero rotatable bonds places the target compound in a favorable property space for oral bioavailability according to Lipinski and Veber rules, while the bromine provides additional structural biology utility.

Medicinal chemistry Permeability PROTAC design

Synthetic Accessibility from a Defined Nitro Precursor with Reported Yield

A specific, reproducible synthesis of the target compound starting from 4‑bromo‑5‑methyl‑2‑nitrophenol (CAS 182500‑28‑3) has been disclosed, using SnCl₂·2H₂O (4 equiv.) and concentrated HCl in methanol at 75 °C for 2 h, affording the product in 83% isolated yield after basic work‑up . This defined protocol contrasts with the often proprietary or multi‑step routes required for other aminobromocresol regioisomers. The nitro precursor is commercially available, making this a two‑step procurement‑to‑product pipeline (purchase nitro compound → reduce) with a demonstrated yield that enables cost forecasting.

Process chemistry Reduction Scalability

5‑Amino‑4‑bromo‑2‑methylphenol: Evidence‑Backed Procurement Scenarios


PROTAC and Heterobifunctional Degrader Library Synthesis

The compound is explicitly cataloged by multiple vendors as a Protein Degrader Building Block . Its combination of an aromatic amine (for amide coupling to a target‑protein ligand), a phenolic –OH (for attachment of an E3‑ligase recruiting element), and an aryl bromide (for late‑stage Suzuki, Buchwald‑Hartwig, or Sonogashira diversification) makes it a three‑point scaffold for constructing PROTAC libraries. The bromine additionally serves as a heavy‑atom marker for co‑crystal structure determination, accelerating SAR cycles.

Fragment‑Based Drug Discovery and X‑Ray Crystallography

With a molecular weight of 202 Da, zero rotatable bonds, and a TPSA of ~46 Ų, the compound falls within ideal fragment space (MW < 250, TPSA < 90 Ų) [1]. The bromine atom provides anomalous scattering for experimental phasing, a feature absent in bromine‑free aminocresols. This dual functionality—medicinal‑chemistry‑compliant physicochemical profile plus crystallographic utility—is rarely found in fragments of this size.

Orthogonal Synthetic Intermediate for Complex Aromatic Architectures

The published SnCl₂‑mediated reduction route from 4‑bromo‑5‑methyl‑2‑nitrophenol delivers the compound in 83% yield . The three differentially reactive functional groups enable sequential chemoselective transformations: (i) amide or sulfonamide formation at –NH₂, (ii) O‑alkylation or Mitsunobu reaction at –OH, and (iii) metal‑catalyzed cross‑coupling at –Br. This orthogonality is essential for constructing polysubstituted biaryl or heteroaryl libraries without protecting‑group gymnastics.

Mechanistic Probe in Hammett and Linear Free‑Energy Relationship Studies

Because amino‑substituted phenols are established outliers in Hammett correlations for biodegradation and toxicity [2], 5‑amino‑4‑bromo‑2‑methylphenol can serve as a model substrate to investigate how combined +M (amino) and –I (bromo) effects modulate reaction rates. Its predicted pKa (9.31) and defined ¹H NMR spectrum provide a calibrated starting point for kinetic and equilibrium measurements in physical organic chemistry research.

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